molecular formula C14H12O2 B159787 3-(3-Methoxyphenyl)benzaldehyde CAS No. 126485-58-3

3-(3-Methoxyphenyl)benzaldehyde

Cat. No. B159787
M. Wt: 212.24 g/mol
InChI Key: GLGWNAPAIMXRGT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)benzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . It acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism .


Molecular Structure Analysis

The molecular weight of 3-(3-Methoxyphenyl)benzaldehyde is 212.25 . The IUPAC name is 3’-methoxy [1,1’-biphenyl]-3-carbaldehyde . The InChI code is 1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)benzaldehyde is an off-white solid . It should be stored at 0-8°C .

Scientific Research Applications

Green Chemistry Applications

3-(3-Methoxyphenyl)benzaldehyde is used in green chemistry educational projects. One such project involves its application in the synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid. This process serves as a practical example of sustainable chemistry practices for undergraduate students, demonstrating the use of ionic liquids as recyclable catalysts/reaction mediums (Verdía, Santamarta, & Tojo, 2017).

Enzymatic Catalysis

In enzymatic catalysis research, benzaldehyde derivatives, including 3-methoxy variants, are used as substrates. Studies have investigated the enzymatic catalysis of asymmetric C–C bond formation using benzaldehyde lyase, highlighting the potential of these compounds in synthetic organic chemistry (Kühl et al., 2007).

Molecular Structure and Spectroscopic Studies

Research on the molecular structure and vibrational spectral studies of substituted benzaldehydes, including 3-(3-Methoxyphenyl)benzaldehyde, provides insights into their properties. This research is crucial in understanding their applications in manufacturing dyes, perfumes, and other industrial products (Yadav, Sharma, & Kumar, 2018).

Crystallography and Nonlinear Optics

Studies in crystallography have explored the properties of methoxy-substituted benzaldehydes, which are relevant for nonlinear optics applications. These studies provide insights into the potential use of these compounds in the development of advanced optical materials (Ribeiro-Claro, Drew, & Félix, 2002).

Pharmaceutical Research

In pharmaceutical research, 3-(3-Methoxyphenyl)benzaldehyde derivatives have been studied for their cytotoxicity and potential use in cancer therapy. These studies provide a foundation for developing new therapeutic agents (Brandes et al., 2020).

Synthetic Chemistry

The compound has been used in various synthetic chemistry applications, such as in the preparation of specific benzaldehyde derivatives and in the study of their properties. This includes its role in the synthesis of electrically conductive polymers (Hafeez et al., 2019).

properties

IUPAC Name

3-(3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWNAPAIMXRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374829
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)benzaldehyde

CAS RN

126485-58-3
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126485-58-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hatanaka, S Fukushima, T Hiyama - Chemistry Letters, 1989 - journal.csj.jp
In the presence of potassium fluoride, arylfluorosilanes readily participate in Pd-catalyzed cross-coupling reaction of aryl iodides to give the corresponding unsymmetrical biaryls in …
Number of citations: 79 www.journal.csj.jp

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